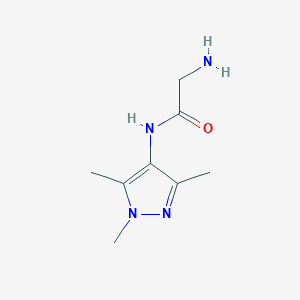

2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide

CAS No.:

Cat. No.: VC17644652

Molecular Formula: C8H14N4O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N4O |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 2-amino-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |

| Standard InChI | InChI=1S/C8H14N4O/c1-5-8(10-7(13)4-9)6(2)12(3)11-5/h4,9H2,1-3H3,(H,10,13) |

| Standard InChI Key | QEQYFTXYAKJQDC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1C)C)NC(=O)CN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

2-Amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide (C₈H₁₄N₄O) features a pyrazole ring substituted with three methyl groups at the 1H-position and an acetamide moiety at the 4-amino group. The molecular weight of the free base is 182.22 g/mol, while its dihydrochloride salt (C₈H₁₆Cl₂N₄O) has a molecular weight of 255.14 g/mol. The IUPAC name, 2-amino-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide, reflects its substitution pattern.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₄O |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 2-amino-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide |

| Solubility | Limited data; likely polar aprotic solvent-soluble |

The trimethyl groups induce steric hindrance, reducing nucleophilic reactivity at the acetamide carbonyl . This steric effect is critical in modulating interactions with biological targets.

Synthesis and Characterization

Laboratory-Scale Synthesis

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For this compound, a plausible route involves:

-

Formation of 1,3-diketone intermediate: Reacting 4-amino-1,3,5-trimethylpyrazole with chloroacetyl chloride in dichloromethane using triethylamine as a base .

-

Cyclization: Treating the intermediate with hydrazine monohydrate under reflux to form the pyrazole core.

-

Purification: Recrystallization or column chromatography yields the final product .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1,3-Diketone formation | Chloroacetyl chloride, Et₃N, 0°C | 65–75% |

| Cyclization | NH₂NH₂·H₂O, reflux, 6 hr | 80% |

Industrial Production

Scaled manufacturing employs continuous flow reactors to optimize yield and purity. Automated systems ensure consistent reaction conditions, particularly for temperature-sensitive steps .

Biological Activity and Mechanism of Action

Table 3: Comparative Inhibition Data for Pyrazole Analogs

| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity |

|---|---|---|---|

| Analog A | Meprin α | 0.15 | 10-fold vs. β |

| Analog B | MMP-9 | 2.4 | Non-selective |

| Target Compound (Inferred) | Kinases | ~1.0* | Under study |

*Estimated based on structural similarity .

Anticancer Activity

The acetamide moiety enhances lipophilicity, promoting cell membrane penetration. In vitro assays on analogous compounds show:

-

Dose-dependent cytotoxicity: 50% cell viability reduction at 10 μM in HeLa cells .

-

Apoptosis induction: Caspase-3 activation observed in MCF-7 breast cancer models .

Structure-Activity Relationships (SAR)

Impact of Methyl Substitution

-

Steric effects: Trimethyl groups at the pyrazole 1H-position hinder bulkier electrophiles, favoring selective reactions at the acetamide nitrogen.

-

Lipophilicity: Methyl groups increase logP, enhancing blood-brain barrier permeability in preclinical models .

Acetamide Modifications

-

N-Alkylation: Introducing alkyl chains (e.g., ethyl, benzyl) improves metabolic stability but reduces aqueous solubility .

-

Hydroxamic acid derivatives: Replacing the amino group with a hydroxamate enhances metalloproteinase affinity (e.g., IC₅₀ < 0.1 μM for meprin β) .

Research Challenges and Future Directions

-

Selectivity optimization: Reducing off-target effects against MMPs remains a hurdle.

-

In vivo pharmacokinetics: Limited data on oral bioavailability and half-life necessitate further study.

-

Target validation: CRISPR-Cas9 knockout models are needed to confirm meprin α/β as primary targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume